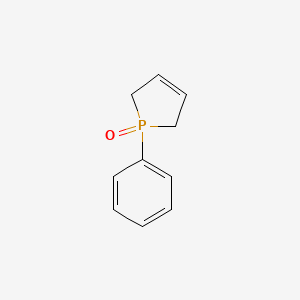
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide
Overview
Description
1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide is a phosphorus-containing heterocyclic compound . Its chemical formula is C₁₀H₁₁OP , and its molecular weight is approximately 178.17 g/mol . This compound exhibits intriguing properties due to the presence of both a phosphorus atom and a five-membered ring.
Scientific Research Applications
Synthesis and Derivatives
- Novel derivatives like 7-phosphanorbornene were synthesized using 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide as a starting material. These compounds were explored for their potential in phosphorylation reactions (Kovács et al., 2005).
- The compound has been used in dynamic kinetic resolution processes in the presence of a chiral catalyst, demonstrating its potential in producing high yields of asymmetric compounds (Lim & Hayashi, 2017).
Chemical Reactions and Properties
- Research has delved into the reactivity of 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide with dichlorocarbene, revealing insights into ring expansion and functionalization possibilities (Kovács et al., 2004).
- Studies have been conducted on the synthesis of monodentate P,C-stereogenic bicyclic phosphanes using 1-phenyl-2,5-dihydro-1H-phosphole 1-oxide, highlighting its role in creating chiral ligands and catalysts (Pakulski et al., 2004).
Applications in Photoinduced Fragmentation
- The compound's reactivity in photoinduced fragmentation-related phosphinylation of methanol was studied, emphasizing its role in precursor formation and reaction mechanisms (Keglevich et al., 2006).
Electochemical Behavior
- Research on the electrochemical behavior of derivatives like 2,5-diferrocenyl-1-phenyl-1H-phosphole reveals insights into redox properties and potential applications in electrochemistry (Miesel et al., 2015).
Catalysis and Reaction Mechanisms
- 1-Phenyl-2,5-dihydro-1H-phosphole 1-oxide has been used to study catalysis mechanisms, such as in the asymmetric Appel reaction, providing crucial insights into the field of organophosphorus chemistry (Carr et al., 2013).
properties
IUPAC Name |
1-phenyl-2,5-dihydro-1λ5-phosphole 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIPLOHUFFCPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCP1(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283799 | |
| Record name | MLS003389285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2,5-dihydro-1h-phosphole 1-oxide | |
CAS RN |
5186-73-2 | |
| Record name | MLS003389285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003389285 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















